Propan-2-yl(2,2,2-trifluoroethyl)amine
Description
Significance of Fluorinated Organic Compounds in Chemical Sciences
The strategic incorporation of fluorine into organic molecules is a widely used strategy in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of fluorine, particularly in the form of a trifluoromethyl group, can dramatically alter a molecule's physical, chemical, and biological profile.
The trifluoromethyl (-CF3) group is a key substituent in organic chemistry, valued for its potent effects on molecular properties. sigmaaldrich.com Its high electronegativity, described as intermediate between that of fluorine and chlorine, makes it a strong electron-withdrawing group. nih.gov This electronic effect can significantly lower the basicity of nearby functional groups, such as in trifluoroethanol, and increase the acidity of compounds like trifluoroacetic acid. nih.gov
In the context of medicinal chemistry, the -CF3 group is often employed as a bioisostere for a methyl or chloro group. nih.gov This substitution can enhance several crucial parameters for a drug candidate. It can improve metabolic stability by protecting an adjacent position from oxidative metabolism. nih.gov Furthermore, the introduction of a -CF3 group typically increases a molecule's lipophilicity, which can facilitate its passage through biological membranes and improve bioavailability. chemicalbook.comresearchgate.net This modification can also lead to stronger binding interactions with biological targets through enhanced electrostatic and hydrogen bonding capabilities. chemicalbook.com
Fluoroalkylated amines are recognized as versatile synthetic intermediates in organofluorine chemistry. sigmaaldrich.com They serve as valuable building blocks for the creation of more complex fluorine-containing molecules. chemspider.com The reactivity of these amines can be challenging to control, as they are prone to eliminating fluoride. sigmaaldrich.com However, this reactivity can be harnessed for further functionalization. sigmaaldrich.com
For instance, N-perfluoroalkylated amines can act as precursors to various perfluoroalkylated amides, hydroxamic acids, and thioamides. sigmaaldrich.com The development of methods to introduce the trifluoroethylamine motif directly into different molecular scaffolds, including heteroaromatic structures, highlights their importance as reagents for creating novel chemical entities. acs.org Recent research has focused on using trifluoroethylamine derivatives, such as N-2,2,2-trifluoroethylisatin ketimines, as components in cycloaddition reactions to construct complex heterocyclic systems. nih.gov
Overview of the Propan-2-yl(2,2,2-trifluoroethyl)amine Structural Motif
This compound is a secondary amine that features both an isopropyl group and a 2,2,2-trifluoroethyl group attached to the nitrogen atom. This combination of a common alkyl group and a heavily fluorinated ethyl group gives it specific properties of interest in synthetic chemistry.
The compound's systematic IUPAC name is N-(2,2,2-trifluoroethyl)propan-2-amine. nih.gov It consists of a central nitrogen atom bonded to a hydrogen, an isopropyl group (propan-2-yl), and a 2,2,2-trifluoroethyl group. The presence of the bulky isopropyl group provides steric hindrance around the nitrogen atom, while the trifluoroethyl group confers the electronic properties associated with the -CF3 moiety.
Below is a table of identifiers for the compound and its common salt form.
| Identifier | Value | Source |
| IUPAC Name | N-(2,2,2-trifluoroethyl)propan-2-amine | nih.gov |
| CAS Number | 778556-98-2 | bldpharm.com |
| Molecular Formula | C5H10F3N | chemspider.com |
| Molecular Weight | 141.13 g/mol | bldpharm.com |
| Synonyms | (Propan-2-yl)(2,2,2-trifluoroethyl)amine | bldpharm.com |
| HCl Salt CAS | 195447-36-0 | nih.gov |
| HCl Salt Formula | C5H11ClF3N | nih.gov |
| HCl Salt Mol. Wt. | 177.60 g/mol | sigmaaldrich.com |
This compound is a derivative of the parent compound, 2,2,2-trifluoroethylamine (B1214592). The substitution on the nitrogen atom significantly alters its properties. Compared to the primary amine 2,2,2-trifluoroethylamine, the subject compound is a secondary amine, which affects its steric bulk, hydrogen bonding capability, and reactivity. It can be contrasted with other derivatives such as bis(2,2,2-trifluoroethyl)amine, where two trifluoroethyl groups are present.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Type |
| 2,2,2-Trifluoroethylamine | C2H4F3N | 99.06 | 36-37 | 1.262 (at 20°C) | Primary Amine |
| This compound | C5H10F3N | 141.13 | Not Available | Not Available | Secondary Amine |
Data for 2,2,2-Trifluoroethylamine sourced from sigmaaldrich.comsigmaaldrich.com. Data for this compound sourced from chemspider.combldpharm.com.
Historical Development of Research on Trifluoroethylamines
The study of trifluoroethylamines is a subset of the broader field of organofluorine chemistry, which has its roots in the 19th century. The first synthesis of an organofluorine compound was reported in 1862, with significant progress in synthesizing aromatic compounds with fluorinated side chains occurring in the 1890s. nih.gov
The specific medicinal use of the trifluoromethyl group began around 1928, with research intensifying in the mid-1940s. nih.gov However, the direct and widespread use of trifluoroethylamines as key synthetic building blocks is a more recent development. nih.gov In 2005, research highlighted the use of the trifluoroethylamine group as a metabolically stable isostere for amide bonds in enzyme inhibitors, demonstrating its utility in medicinal chemistry. nih.gov
Much of the advanced research into the synthetic applications of trifluoroethylamine derivatives, such as their use in complex cycloaddition reactions to build chiral molecules, has gained significant traction since 2015. nih.gov This indicates a modern resurgence of interest in this class of compounds, moving from fundamental curiosities to powerful tools in targeted organic synthesis. chemspider.comnih.gov
Compound Index
Pioneering Contributions in Trifluoroethylamine Chemistry
The field of fluorine chemistry owes its origins to the historic work of Henri Moissan, who first isolated elemental fluorine in 1886, an achievement that earned him a Nobel Prize in 1906. acs.org This foundational discovery paved the way for the development of organofluorine chemistry.
Evolution of Synthetic Strategies for Trifluoroethylamines
Synthetic methodologies for producing trifluoroethylamines have evolved significantly from the initial complex routes to more efficient and direct modern approaches. A common strategy involves the amination of 2,2,2-trifluoroethyl halides, such as 1,1,1-trifluoro-2-chloroethane, with ammonia (B1221849). google.com Various solvents and conditions have been explored to optimize this reaction. For example, using N-Methyl-2-pyrrolidone (NMP) as a solvent at high temperatures and pressures can achieve high conversion rates. google.com Another patented method employs glycerin as a solvent in a pipeline-type reactor, which significantly reduces reaction times from 24 hours to as little as 20-30 minutes and increases yields to 97.0%. google.com
Other strategies bypass the use of halides altogether. One method involves reacting 2,2,2-trifluoroethyl sulfonates with ammonia. google.com This reaction can be performed at temperatures between 50-180°C in a solvent like dimethyl sulfoxide (B87167) (DMSO), yielding the desired trifluoroethylamine. google.com The development of catalytic systems has also been pivotal. Palladium-based catalysts have proven essential for the enantioselective hydrogenation of fluoroalkyl ketimines, a key step in producing chiral α-trifluoromethyl amines. nih.gov
More recent innovations focus on using 2,2,2-trifluoroethylamine itself as a versatile building block. acs.org For instance, it can be converted into trifluorodiazomethane, which then serves as a synthon for synthesizing more complex α-trifluoromethylamines. acs.org Since 2015, N-2,2,2-trifluoroethylisatin ketimines have emerged as important 1,3-dipoles, enabling organocatalytic asymmetric cycloaddition reactions to construct spiro-oxindole frameworks with high yields and stereoselectivity. nih.gov These advanced methods highlight the shift towards more flexible, efficient, and stereoselective syntheses in trifluoroethylamine chemistry. acs.orgresearchgate.net
Table 2: List of Chemical Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₅H₁₀F₃N |
| N-(2,2,2-trifluoroethyl)propan-2-amine hydrochloride | C₅H₁₁ClF₃N |
| 2,2,2-Trifluoroethylamine | C₂H₄F₃N |
| Sodium trifluoroacetate | C₂F₃NaO₂ |
| Trifluoroacetonitrile | C₂F₃N |
| 1,1,1-Trifluoro-2-chloroethane | C₂H₂ClF₃ |
| N-Methyl-2-pyrrolidone | C₅H₉NO |
| Dimethyl sulfoxide | C₂H₆OS |
| 2,2,2-Trifluoroethyl sulfonate | C₂H₃F₃O₃S |
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-4(2)9-3-5(6,7)8/h4,9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYBLSGXXVTNCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Propan 2 Yl 2,2,2 Trifluoroethyl Amine and Its Derivatives
Direct Amination Approaches
Direct amination methods provide a straightforward route to trifluoroethylamines by forming the crucial carbon-nitrogen bond in a single key step. These strategies include nucleophilic substitution and reductive amination, each offering distinct advantages in terms of starting materials and reaction conditions.
Nucleophilic Substitution Reactions in Trifluoroethylamine Synthesis
The synthesis of amines via nucleophilic substitution is a fundamental transformation in organic chemistry. libretexts.org In the context of producing trifluoroethylamines, this typically involves the reaction of a trifluoroethyl group bearing a suitable leaving group with an amine nucleophile. Ammonia (B1221849) can be used as the nucleophile to produce primary trifluoroethylamines. libretexts.org However, a significant challenge in using ammonia or primary amines is the potential for over-alkylation, where the newly formed amine, being nucleophilic itself, reacts further with the alkylating agent. This can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.org
To circumvent this issue, the Gabriel synthesis offers a classic alternative, utilizing a phthalimide (B116566) anion as an ammonia surrogate. libretexts.org This method prevents over-alkylation and provides a reliable route to primary amines after a hydrolysis step. libretexts.org
For the synthesis of 2,2,2-trifluoroethylamine (B1214592) specifically, methods have been developed that react 2,2,2-trifluoroethyl sulfonate esters with ammonia. google.com For instance, reacting 2,2,2-trifluoroethyl p-toluenesulfonate with aqueous ammonia at elevated temperatures and pressures can produce 2,2,2-trifluoroethylamine. google.com Similarly, the reaction can be performed with 2,2,2-trifluoroethyl methanesulfonate. google.com Another approach involves the amination of 1,1,1-trifluoro-2-chloroethane with ammonia under high pressure and temperature in a solvent like N-Methylpyrrolidone (NMP), which has been reported to achieve high yields. google.com
Table 1: Examples of Nucleophilic Substitution for 2,2,2-Trifluoroethylamine Synthesis
| Starting Material | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2,2,2-Trifluoroethyl p-toluenesulfonate | 28% Aqueous Ammonia | 150°C, 3 hours, then add more ammonia water, 150°C, 2 hours | 2,2,2-Trifluoroethylamine | Not specified | google.com |
| 2,2,2-Trifluoroethyl methanesulfonate | 28% Aqueous Ammonia | 150°C, 5 hours | 2,2,2-Trifluoroethylamine | 79% | google.com |
| 1,1,1-Trifluoro-2-chloroethane | Ammonia | 200-220°C, 24h, 7-11 MPa, NMP solvent | 2,2,2-Trifluoroethylamine | 86.8% | google.com |
| 1,1,1-Trifluoro-2-chloroethane | Ammonia | 260°C, 20-30 min, 20 MPa, Pipeline reactor | 2,2,2-Trifluoroethylamine | 97.0% | google.com |
Reductive Amination Strategies
Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). wikipedia.orgmasterorganicchemistry.com The process involves the initial condensation of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the target amine. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is valued for its efficiency and for avoiding the over-alkylation problems associated with direct alkylation of amines. masterorganicchemistry.com
A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common. wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is stable in mildly acidic conditions and selectively reduces the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.com To synthesize Propan-2-yl(2,2,2-trifluoroethyl)amine, one could envision the reductive amination between acetone (B3395972) and 2,2,2-trifluoroethylamine or between trifluoroacetaldehyde (B10831) and isopropylamine (B41738).
A practical, catalyst-free method for the reductive trifluoroethylation of amines has been developed using trifluoroacetic acid as the trifluoroethyl source and phenylsilane (B129415) (PhSiH₃) as the reductant. nih.govresearchgate.net This approach allows for the direct trifluoroethylation of secondary amines or a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid to form functionalized tertiary β-fluoroalkylamines. nih.govresearchgate.net
Table 2: Three-Component Reductive Trifluoroethylation
| Amine | Aldehyde/Ketone | Conditions | Yield | Reference |
|---|---|---|---|---|
| Piperidine | Formaldehyde | Toluene, PhSiH₃, TFA, 70°C, 16h | 90% | researchgate.net |
| Pyrrolidine | Cyclohexanecarbaldehyde | Toluene, PhSiH₃, TFA, 70°C, 16h | 75% | researchgate.net |
| Aniline | Cyclohexanone | Toluene, PhSiH₃, TFA, 100°C, 16h | 70% | researchgate.net |
Transformations Involving 2,2,2-Trifluoroethylamine Precursors
Instead of constructing the trifluoroethylamine moiety directly, many synthetic strategies utilize pre-existing 2,2,2-trifluoroethylamine as a fundamental building block, modifying it to achieve the desired final product.
Utilizing 2,2,2-Trifluoroethylamine Hydrochloride as a Building Block
2,2,2-Trifluoroethylamine hydrochloride is a stable, solid, and commercially available reagent, making it a convenient starting material for various synthetic transformations. thermofisher.comtcichemicals.comsigmaaldrich.com It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals. thermofisher.com
A key application of this building block is in the synthesis of N-2,2,2-trifluoroethylisatin ketimines. These ketimines are versatile intermediates used in a variety of cycloaddition and cascade reactions to construct complex, trifluoromethyl-containing spirooxindole frameworks. nih.gov For example, N-2,2,2-trifluoroethylisatin ketimines can undergo asymmetric [3+2] cycloaddition reactions with various partners, catalyzed by organocatalysts, to produce chiral spiro-pyrrolidinyl-oxindoles with high stereoselectivity. nih.gov
Furthermore, 2,2,2-trifluoroethylamine hydrochloride can be used in tin-mediated reactions with isatins and allyl bromides to create trifluoroethylamine-containing 3,3′-disubstituted oxindoles. researchgate.net This demonstrates its utility as a robust source of the trifluoroethylamino group in multicomponent reactions. researchgate.net
In Situ Generation of Trifluorodiazoethane from 2,2,2-Trifluoroethylamine Hydrochloride
2,2,2-Trifluorodiazoethane (CF₃CHN₂) is a valuable reagent for introducing the trifluoromethyl group into organic molecules. nih.gov However, its gaseous nature and potential instability can make it difficult to handle. A common and practical solution is to generate it in situ from a stable precursor. 2,2,2-Trifluoroethylamine hydrochloride is the most frequently used starting material for this purpose. nih.govacs.org
The generation typically involves the diazotization of 2,2,2-trifluoroethylamine (released from its hydrochloride salt) with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. acs.org The resulting trifluorodiazoethane can then be used immediately in subsequent reactions, such as [3+2] cycloadditions with alkenes, without the need for isolation. acs.org This in situ protocol has significantly expanded the accessibility and application of trifluorodiazoethane chemistry in modern organic synthesis. nih.gov
Asymmetric Synthesis of Chiral α-Trifluoromethylamines
The development of methods for the enantioselective synthesis of α-trifluoromethylamines is of great importance, as the stereochemistry at the carbon bearing the amine and trifluoromethyl groups can profoundly impact the biological activity of a molecule. nih.gov A variety of strategies have been pursued to achieve high levels of stereocontrol.
One major approach involves the addition of nucleophiles to trifluoromethyl imines. nih.gov The catalytic, enantioselective addition of diorganozinc reagents or other carbon-based nucleophiles to these imines can provide access to chiral α-secondary and α-tertiary amines. nih.gov Another successful strategy is the catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts, which can furnish both aryl and alkyl trifluoromethylated amines with high enantioselectivity. brandeis.edu
The aza-Henry reaction, which is the addition of a nitroalkane to an imine, has also been adapted for the asymmetric synthesis of α-trifluoromethyl β-nitroamines. nih.gov Using chiral catalysts, such as amino acid-derived quaternary ammonium salts, this reaction can proceed with good to excellent yields and moderate to good enantioselectivities under mild conditions. nih.gov
Furthermore, chiral auxiliaries have been effectively employed. For instance, the nucleophilic addition of alkyllithium reagents to trifluoroacetaldehyde hydrazones derived from SAMP/RAMP auxiliaries provides a route to α-trifluoromethyl-substituted primary amines with high stereocontrol. acs.org 2,2,2-Trifluoroethylamine itself has been used as a building block in asymmetric synthesis. For example, N-2,2,2-trifluoroethylisatin ketimines can react with Morita-Baylis-Hillman (MBH) carbonates in an asymmetric Sₙ2'-Sₙ2' reaction catalyzed by a cinchonine-derived alkaloid to yield chiral α-trifluoromethylamines with excellent yields and stereoselectivities. nih.gov
Table 3: Examples of Asymmetric Synthesis of Chiral α-Trifluoromethylamines
| Reaction Type | Substrates | Catalyst/Auxiliary | Yield | Stereoselectivity | Reference |
|---|---|---|---|---|---|
| Sₙ2'-Sₙ2' Reaction | N-2,2,2-trifluoroethylisatin ketimines + MBH carbonates | β-isocupreidine (Cinchona alkaloid) | 46-93% | 15:1–>20:1 dr, 75–98% ee | nih.gov |
| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines + Cinnamaldehyde | Prolinol silyl (B83357) ether | 58-98% | 10:1–>20:1 dr, 88–>99% ee | nih.gov |
| [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines + Nitroalkenes | Thiourea-tertiary amine | 81-99% | 12:1–>20:1 dr, 83–>99% ee | nih.gov |
| Aza-Henry Reaction | N-Boc trifluoromethyl ketimines + Nitromethane | Quaternary ammonium salts | Good to excellent | Moderate to good ee | nih.gov |
| Nucleophilic Addition | Trifluoroacetaldehyde hydrazone + Alkyllithium | SAMP/RAMP chiral auxiliary | Not specified | High de | acs.org |
Advanced Synthetic Strategies
Beyond classical methods, several advanced synthetic strategies have been developed to streamline the synthesis of this compound and its derivatives, offering improved efficiency and broader substrate scope.
Direct C-H functionalization has emerged as a highly atom-economical and efficient method for introducing functional groups into organic molecules. nih.govwhiterose.ac.uk The direct trifluoroethylation of aromatic and heteroaromatic compounds via C-H activation provides a streamlined route to trifluoroethyl-containing molecules. researchgate.netnih.gov
Palladium-catalyzed C-H activation has been utilized for the direct trifluoroethylation of aromatic systems. nih.gov Using a highly reactive trifluoroethyl(mesityl)iodonium salt, this method allows for the efficient and selective installation of the trifluoroethyl group onto various aromatic compounds at room temperature in a short reaction time. nih.gov This approach tolerates a wide array of functional groups. nih.gov Another strategy involves the direct C3-selective trifluoroethylation of indoles using 2,2,2-trifluoroethyl(mesityl)iodonium triflate, which proceeds without the need for a transition metal catalyst or protecting groups on the indole (B1671886) nitrogen. researchgate.net
Table 4: C-H Functionalization for Trifluoroethylation
| Method | Catalyst/Reagent | Substrate | Product | Conditions | Reference |
|---|---|---|---|---|---|
| Palladium-Catalyzed C-H Activation | Palladium catalyst, Trifluoroethyl(mesityl)iodonium salt | Aromatic compounds | Trifluoroethylated aromatics | 25 °C, 1.5-3 hours | nih.gov |
| Metal-Free C-H Functionalization | 2,2,2-Trifluoroethyl(mesityl)iodonium triflate | Indoles | C3-Trifluoroethylated indoles | Mild, under air | researchgate.net |
Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and operational simplicity. rsc.orgnih.govnih.gov MCRs involving ethyl trifluoroacetoacetate have been shown to be a versatile method for synthesizing a wide variety of trifluoromethyl-containing heterocyclic compounds. researchgate.net These reactions can be used to generate derivatives of pyridine, pyrimidine, pyrazole, and other heterocycles. researchgate.net For example, the three-component cyclization of ethyl 4,4,4-trifluoroacetoacetate, a carbonyl compound, and a nucleophilic reagent can lead to complex heterocyclic structures. researchgate.net
Table 5: Multi-component Reactions for Trifluoroethylated Derivatives
| Reaction Type | Key Reagents | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Hantzsch/Biginelli-type | Ethyl trifluoroacetoacetate, Aldehydes, Nucleophiles | Pyridines, Pyrimidines | Synthesis of diverse heterocycles | researchgate.net |
| Cyclization | Ethyl 4,4,4-trifluoroacetoacetate, Diamines, Ketones | Tricyclic azaheterocycles | Formation of complex fused systems | researchgate.net |
Visible-light photoredox catalysis has become a prominent strategy for forging new chemical bonds under mild conditions. chemrxiv.orgprinceton.edunih.gov This approach has been successfully applied to trifluoroethylation reactions, including the C-H trifluoroethylamination of heteroarenes. rsc.orgresearchgate.net By using a suitable photocatalyst, such as an iridium complex, and a trifluoroethyl source, it is possible to generate trifluoroethylamino radicals that can then add to heteroarenes. researchgate.net This method allows for the direct installation of the trifluoroethylamino group onto a variety of heterocyclic scaffolds. The reactions are typically characterized by their mild conditions and high functional group tolerance. rsc.orgresearchgate.net
Table 6: Photoredox Catalysis in Trifluoroethylation
| Photocatalyst | Reagent | Substrate | Product | Key Features | Reference |
|---|---|---|---|---|---|
| Iridium complex | N-trifluoroethyl hydroxylamine (B1172632) reagent | Heteroarenes | Trifluoroethylaminated heteroarenes | Mild conditions, high functional group tolerance | researchgate.net |
Chemical Reactivity and Transformation Mechanisms of Propan 2 Yl 2,2,2 Trifluoroethyl Amine
N-Trifluoroethylation Reactions and Mechanisms
N-trifluoroethylation is a fundamental process for the synthesis of N-trifluoroethylated amines. These reactions typically involve the formation of a carbon-nitrogen bond by introducing a 2,2,2-trifluoroethyl group onto an amine substrate.
A significant advancement in N-trifluoroethylation is the use of iron porphyrin catalysts. nih.govrsc.org Research has demonstrated a one-pot N-H insertion reaction that utilizes 2,2,2-trifluoroethylamine (B1214592) hydrochloride as the fluorine source to trifluoroethylate anilines. nih.gov This method is notable for its use of an earth-abundant metal catalyst and for proceeding in an aqueous solution without the need for an inert atmosphere. nih.gov
The reaction is catalyzed by an iron(III) porphyrin complex, such as tetraphenylporphyrinatoiron(III) chloride [Fe(TPP)Cl], and proceeds through a cascade of diazotization followed by N-trifluoroethylation. nih.govrsc.org The process is effective for both primary and secondary anilines, accommodating a variety of functional groups. nih.govrsc.org Anilines bearing electron-donating groups tend to favor the N-H insertion, which is attributed to the in-situ generated carbene complex being more susceptible to attack by electron-rich amines. rsc.org
The proposed mechanism begins with the reaction of the iron porphyrin with sodium nitrite (B80452), forming a ferrous nitrosyl complex, Fe(II)TPP(NO). nih.govrsc.org This complex is then attacked by trifluorodiazoethane (CF₃CHN₂), which is formed concurrently from the reaction between sodium nitrite and 2,2,2-trifluoroethylamine hydrochloride. This leads to the formation of a reactive iron-carbene intermediate. This intermediate is then subject to nucleophilic attack by the aniline, resulting in the formation of the N-trifluoroethylated product and regeneration of the catalyst. nih.gov
The scope of this reaction has been explored with various substituted anilines, demonstrating its versatility.
Table 1: Iron Porphyrin-Catalyzed N-Trifluoroethylation of Various Anilines
| Entry | Aniline Substrate | Product | Yield (%) |
|---|---|---|---|
| 1 | o-Methyl aniline | 2-Methyl-N-(2,2,2-trifluoroethyl)aniline | 78 |
| 2 | m-Methyl aniline | 3-Methyl-N-(2,2,2-trifluoroethyl)aniline | 72 |
| 3 | p-Methyl aniline | 4-Methyl-N-(2,2,2-trifluoroethyl)aniline | 71 |
| 4 | 2,4-Dimethoxy aniline | 2,4-Dimethoxy-N-(2,2,2-trifluoroethyl)aniline | 82 |
| 5 | Aniline | N-(2,2,2-Trifluoroethyl)aniline | 65 |
| 6 | N-Methylaniline | N-Methyl-N-(2,2,2-trifluoroethyl)aniline | 85 |
Data sourced from studies on iron porphyrin-catalyzed reactions. nih.govrsc.org
Trifluorodiazoethane (CF₃CHN₂) is a highly reactive and valuable synthon for introducing the trifluoroethyl group. rsc.org It is typically generated in situ from 2,2,2-trifluoroethylamine hydrochloride due to its toxic and explosive nature. rsc.org One of its primary reactions is the insertion into X-H bonds, including the N-H bonds of amines. nih.gov
The synthesis of Propan-2-yl(2,2,2-trifluoroethyl)amine can be achieved through the N-H insertion of a carbene, generated from trifluorodiazoethane, into propan-2-amine. The development of transition-metal-catalyzed N-H insertion reactions represents a well-established method for C-N bond formation. nih.gov However, the high strength of the N-H bond and the Lewis basicity of amines can pose challenges, such as catalyst poisoning. nih.gov
Recent advancements have shown that silver-based catalysts can effectively mediate the chemoselective N-H insertion into ammonia-water solutions. nih.gov In such systems, a silver carbene is generated, which then reacts with the amine. Water plays a crucial role by acting as a proton transporter to facilitate a beilstein-journals.orgresearchgate.net-proton shift from an N-ylide intermediate, ensuring high selectivity for the N-H insertion product over other potential side reactions. nih.gov This mechanistic principle is applicable to the reaction between trifluorodiazoethane and a secondary amine like propan-2-amine to yield the target compound.
Reactions Involving Carbene Intermediates
Carbene intermediates, particularly metal carbenes, are central to the N-trifluoroethylation reactions discussed above. Their generation and subsequent reactivity dictate the outcome of the transformation.
The formation of a metal-carbene intermediate is the pivotal step in catalytic reactions involving diazo compounds. researchgate.net Diazo compounds are widely used as carbene precursors in various transformations, including insertion reactions. researchgate.net In the context of N-trifluoroethylation, trifluorodiazoethane serves as the precursor to the reactive trifluoromethylcarbene.
In the iron porphyrin-catalyzed system, the ferrous nitrosyl complex reacts with trifluorodiazoethane to generate the iron-carbene species. nih.gov This process involves the formal transfer of the trifluoromethylcarbene moiety (:CHCF₃) to the metal center, with the concomitant release of dinitrogen gas. The resulting metal carbene is electrophilic in nature, making it susceptible to nucleophilic attack by amines. nih.gov Catalysts based on rhodium, copper, and silver are also commonly employed to generate metal carbenes from diazo compounds for insertion reactions. beilstein-journals.orgbeilstein-journals.org
While the desired reaction for synthesizing this compound is insertion into the N-H bond of propan-2-amine, the highly reactive carbene intermediate can also potentially insert into C(sp³)–H bonds. beilstein-journals.orgbeilstein-journals.org Such reactions are a powerful tool for C-C bond formation. beilstein-journals.org
The mechanism for C(sp³)–H insertion is generally considered to be a concerted process that proceeds through a three-center, two-electron transition state. nih.gov The carbenic carbon of the metal-carbene complex is typically electron-deficient, leading it to react preferentially with C-H bonds that have high electron density. nih.gov The site-selectivity of insertion into primary, secondary, or tertiary C-H bonds is influenced by a combination of steric and electronic factors, as well as the choice of catalyst. beilstein-journals.org For instance, in the context of the synthesis of this compound, the trifluoromethylcarbene could theoretically insert into one of the C-H bonds of the isopropyl group of propan-2-amine, although N-H insertion is generally more favorable. The ability to tune the selectivity of these insertion reactions is a key area of research in synthetic chemistry. nih.gov
C-C Bond Cleavage and Formation Reactions
While the previous sections focused on the formation of the C-N bond to generate the target amine, the reactivity of molecules containing a 2,2,2-trifluoroethyl group can also involve the cleavage and formation of carbon-carbon bonds under certain conditions. Direct C-C bond cleavage of this compound is not a commonly reported transformation. However, the strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity of adjacent functional groups, enabling unique transformations.
An example of this is the selective C-C bond cleavage observed in 2,2,2-trifluoroethyl carbonyl compounds. researchgate.netnih.gov Research has shown that these compounds can be transformed into ureas or amides when treated with amines. researchgate.net This reaction proceeds through the selective cleavage of the C-C bond between the carbonyl carbon and the trifluoroethylated carbon, under transition-metal-free and oxidant-free conditions. nih.gov
The proposed mechanism involves the initial attack of an amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by an intramolecular proton transfer and subsequent cleavage of the C-C bond, releasing a trifluoromethyl anion (CF₃⁻) equivalent and forming an iminium species. A second amine molecule then attacks the iminium intermediate to generate the final urea (B33335) or amide product. This reaction highlights the unexplored reactivity of molecules containing the 2,2,2-trifluoroethyl group and demonstrates how this moiety can facilitate C-C bond cleavage in adjacent functional groups. researchgate.net Although this example involves a carbonyl compound, it provides insight into the electronic effects that the trifluoroethyl group also exerts within this compound.
Amine-Induced Selective C-C Bond Cleavage of 2,2,2-Trifluoroethyl Carbonyls
A notable transformation involving amines is the selective carbon-carbon (C-C) bond cleavage of 2,2,2-trifluoroethyl carbonyl compounds to synthesize ureas and amides. nih.govacs.org This reaction proceeds under transition metal-free and oxidant-free conditions, offering a distinct reaction pathway compared to the more common carbon-fluorine (C-F) or carbon-trifluoromethyl (C-CF3) bond functionalizations. nih.govresearchgate.net
The process involves an efficient and selective transformation where 2,2,2-trifluoroethyl amides and ketones react with various amines. acs.org This method highlights the unexplored reactivity of these carbonyl compounds and is valued for its broad substrate scope and tolerance of various functional groups. nih.govresearchgate.net Mechanistic studies suggest that the reaction does not proceed through a simple nucleophilic addition followed by elimination. Instead, control experiments indicate that two molecules of the reacting amine likely engage with the substrate before the C-C bond is cleaved. acs.org This protocol provides a straightforward and chemo- and regio-selective method for producing a diverse range of ureas and amides in good to excellent yields. acs.org
Table 1: Key Features of Amine-Induced C-C Bond Cleavage
| Feature | Description |
|---|---|
| Reactants | 2,2,2-Trifluoroethyl carbonyls (amides, ketones) and various amines. acs.org |
| Products | Ureas and Amides. nih.gov |
| Conditions | Transition metal-free, oxidant-free. acs.orgfigshare.com |
| Selectivity | Selective cleavage of the C-C bond adjacent to the carbonyl group. nih.govacs.org |
| Advantages | Broad substrate scope, good functional group tolerance, high yields. researchgate.net |
Carbon–Carbon Bond Formation Mediated by Trifluoroethyl Radicals
Carbon-centered radicals, including those derived from trifluoroethyl groups, are highly reactive intermediates used in the formation of carbon-carbon bonds. pharmacy180.com These radical addition reactions are synthetically valuable because they can form hindered C-C bonds and are tolerant of a wide array of functional groups. nih.gov The generation of a trifluoromethyl radical (CF3•) can be achieved through methods such as the visible-light-induced homolytic cleavage of the sulfur-carbon bond in trifluoromethyl thianthrenium triflate. acs.org
Once generated, the trifluoromethyl radical can selectively attack a carbon-carbon double bond in a substrate. acs.org This addition creates a new transient radical intermediate, which can then undergo further reactions, such as intramolecular cyclization, to form new ring structures. acs.org The process is often part of a radical chain mechanism where the propagating radical is regenerated, allowing the cycle to continue. pharmacy180.comlibretexts.org The radical addition of compounds like tert-butyl α-trifluoromethylacrylate to cyclic ethers has been shown to produce C-C bond formation with high reactivity, yielding trifluoromethyl-substituted products. researchgate.net These free-radical reactions provide a powerful strategy for synthesizing complex molecules containing the trifluoromethyl motif. pharmacy180.comnih.gov
Cycloaddition and Cascade Reactions
The trifluoroethyl group plays a crucial role in directing cycloaddition and cascade reactions, particularly when incorporated into N-2,2,2-trifluoroethylisatin ketimines. These ketimines serve as versatile building blocks for constructing complex heterocyclic scaffolds.
Asymmetric [3+2] Cycloaddition Reactions of N-2,2,2-Trifluoroethylisatin Ketimines
Asymmetric [3+2] cycloaddition reactions involving N-2,2,2-trifluoroethylisatin ketimines are a highly effective method for synthesizing chiral spiro[pyrrolidin-3,2′-oxindoles]. rsc.orgrsc.org These products are significant due to the prevalence of the spirooxindole scaffold in biologically active compounds. rsc.org
These reactions are often catalyzed by chiral organocatalysts, such as thiourea-tertiary amines or squaramide derivatives, or by metal-based catalysts like copper complexes. rsc.orgnih.govacs.org For instance, the reaction between N-2,2,2-trifluoroethylisatin ketimines and 3-alkenyl-5-arylfuran-2(3H)-ones, catalyzed by a thiourea-tertiary amine, efficiently produces spiro[pyrrolidin-3,2′-oxindoles] with four consecutive stereocenters, achieving excellent yields (>99%), diastereomeric ratios (>20:1 dr), and enantiomeric excesses (>99% ee). rsc.orgrsc.org Similarly, squaramide catalysts have been used for the [3+2] cycloaddition with β-trifluoromethyl enones, yielding vicinally bis(trifluoromethyl)-substituted 3,2'-pyrrolidinyl spirooxindoles with high stereocontrol. nih.gov Copper-catalyzed versions of this reaction have also been developed, expanding the scope to include various electron-deficient alkenes. acs.org
Table 2: Catalytic Systems for Asymmetric [3+2] Cycloaddition of N-2,2,2-Trifluoroethylisatin Ketimines
| Catalyst Type | Reactant Partner | Product Type | Stereoselectivity |
|---|---|---|---|
| Thiourea-tertiary amine | 3-Alkenyl-5-arylfuran-2(3H)-ones | Spiro[pyrrolidin-3,2′-oxindoles] | >20:1 dr, >99% ee rsc.orgrsc.org |
| Squaramide-tertiary amine | β-Trifluoromethyl enones | Vicinally bis(trifluoromethyl)-substituted spirooxindoles | High dr and ee nih.gov |
Domino Michael/Mannich Cycloaddition Reactions
N-2,2,2-trifluoroethylisatin ketimines are also effective substrates in domino (or cascade) reactions, which allow for the construction of complex molecular architectures in a single step. nih.gov A prominent example is the domino Michael/Mannich [3+2] cycloaddition. nih.govresearchgate.net
In these reactions, the ketimine acts as a 1,3-dipole precursor. For example, a thiourea-catalyzed domino reaction between N-2,2,2-trifluoroethylisatin ketimines and arylidene azlactones leads to the formation of intricate spiro-oxindole derivatives. nih.gov Another variation involves the reaction with rhodanine (B49660) derivatives, catalyzed by cinchona-derived squaramide, to produce CF3-containing bispiro heterocyclic compounds in high yields and with good stereoselectivity. nih.govresearchgate.net These domino processes are highly efficient for building molecular complexity, often creating multiple stereocenters in a controlled manner. nih.govresearchgate.net
Role in Derivatization and Functional Group Interconversions
The unique properties of the trifluoroethylamino moiety make it a valuable tool for chemical derivatization, particularly for the analysis of carboxylic acids.
Derivatization of Carboxylic Acids to Trifluoroethylamides
Amines like 2,2,2-trifluoroethylamine are used in a rapid and efficient method for the derivatization of carboxylic acids into their corresponding 2,2,2-trifluoroethylamides. nih.govresearchgate.net This conversion is particularly useful in analytical chemistry for preparing volatile and easily detectable derivatives for gas chromatography (GC) analysis, often with electron-capture detection (ECD). nih.govsigmaaldrich.com
The reaction is typically performed at room temperature in an aqueous solution using a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC). nih.govresearchgate.net The process is fast, with amidization often complete within ten minutes. nih.gov This technique has been successfully applied to a variety of carboxylic acids, including environmental pollutants and pharmaceuticals like ibuprofen. nih.govresearchgate.net The resulting trifluoroethylamides exhibit excellent chromatographic properties and can be recovered with high efficiency (>85%) via liquid-liquid extraction. nih.gov This method serves as a sensitive alternative to traditional derivatization techniques that require harsher conditions. nih.govresearchgate.net
Functional Group Tolerance and Substrate Scope in Reactions
The utility of a chemical reagent in organic synthesis is significantly defined by its compatibility with a diverse range of functional groups and its effectiveness across a broad scope of substrates. For this compound, its reactivity profile is influenced by the steric hindrance of the isopropyl group and the electronic effects of the trifluoroethyl group. Research into the functional group tolerance and substrate scope of this amine provides critical insights into its application in the synthesis of complex molecules.
While specific, comprehensive studies detailing the functional group tolerance of this compound across a wide array of reaction types are not extensively documented in publicly available literature, its behavior can be inferred from its structural features and from studies on similar fluorinated amines. The electron-withdrawing nature of the trifluoroethyl group is known to decrease the nucleophilicity of the amine compared to its non-fluorinated analogues. However, it remains a viable nucleophile in many transformations.
In the context of N-alkylation reactions, which are fundamental for creating C-N bonds, the tolerance of various functional groups on the alkylating agent is crucial. A study on the Ru(II)-catalyzed N-alkylation of amines with alcohols demonstrated broad functional group tolerance. organic-chemistry.org Although this study did not specifically use this compound, the successful alkylation of various amines in the presence of sensitive functional groups suggests that similar transformations involving our target amine would likely tolerate a range of functionalities.
General observations from related studies on fluorinated amines suggest good tolerance for a variety of functional groups. For instance, in many metal-catalyzed coupling reactions and nucleophilic substitutions, functional groups such as esters, ethers, amides, nitriles, and even some halides on the reaction partners are often well-tolerated.
A more detailed understanding of the substrate scope can be seen in specific reaction classes. For example, in the synthesis of complex heterocyclic structures, the choice of amine is critical. While direct data on this compound is limited, related studies on N-2,2,2-trifluoroethylisatin ketimines show that the trifluoroethyl moiety is compatible with various catalysts and reaction partners in cycloaddition reactions. nih.gov This suggests that the trifluoroethyl group itself is robust under many catalytic conditions.
To illustrate the potential substrate scope and functional group tolerance, the following tables compile hypothetical yet plausible outcomes based on the known reactivity of similar secondary amines and the electronic properties of the trifluoroethyl group. These tables are intended to be representative of what a medicinal or synthetic chemist might expect when employing this compound in common organic transformations.
Table 1: Hypothetical Substrate Scope in Palladium-Catalyzed Buchwald-Hartwig Amination
This table outlines the expected reactivity of various aryl halides with this compound under typical Buchwald-Hartwig conditions. The yields are estimated based on the electronic and steric properties of the substrates.
| Aryl Halide Substrate | Tolerated Functional Group | Expected Yield (%) |
| 4-Bromotoluene | Methyl | 85-95 |
| 4-Bromoanisole | Methoxy | 80-90 |
| 4-Bromobenzonitrile | Cyano | 70-85 |
| Methyl 4-bromobenzoate | Ester | 75-88 |
| 1-Bromo-4-nitrobenzene | Nitro | 50-70 |
| 2-Bromopyridine | Pyridyl | 65-80 |
| 1-Bromo-2,4-difluorobenzene | Fluoro | 80-92 |
| 3-Bromobenzaldehyde | Aldehyde | 40-60 |
Table 2: Hypothetical Functional Group Tolerance in Nucleophilic Acylation
This table presents the anticipated compatibility of this compound in reactions with various acylating agents, highlighting the tolerance for different functional groups on the acylating partner.
| Acylating Agent | Tolerated Functional Group | Product Type | Expected Reactivity |
| Acetyl Chloride | - | Amide | High |
| Benzoyl Chloride | Phenyl | Amide | High |
| Ethyl Chloroformate | Ethoxycarbonyl | Carbamate | Moderate to High |
| 4-Methoxybenzoyl Chloride | Methoxy | Amide | High |
| 3-Nitrobenzoyl Chloride | Nitro | Amide | Moderate |
| Thiophene-2-carbonyl chloride | Thienyl | Amide | High |
| Cyclohexanecarbonyl chloride | Cyclohexyl | Amide | High |
It is important to note that while these tables provide a predictive framework, actual experimental results can vary based on specific reaction conditions such as the catalyst system, solvent, temperature, and reaction time. Further empirical studies are necessary to fully delineate the functional group tolerance and substrate scope of this compound in various chemical transformations.
Spectroscopic and Structural Characterization for Mechanistic and Electronic Insights
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds in solution. For propan-2-yl(2,2,2-trifluoroethyl)amine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its molecular framework and offers insights into the electronic environment of the nuclei.
Application of ¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation of Intermediates
The synthesis of this compound typically involves the reaction of isopropylamine (B41738) with a 2,2,2-trifluoroethylating agent. NMR spectroscopy is instrumental in confirming the structure of the final product and identifying any reaction intermediates.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments. The isopropyl group would show a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The trifluoroethyl group would display a quartet for the methylene (B1212753) protons (CH₂) due to coupling with the three fluorine atoms. The N-H proton signal can sometimes be broad and its chemical shift is dependent on solvent and concentration. libretexts.org
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals are expected for the methine and methyl carbons of the isopropyl group, and the methylene and trifluoromethyl carbons of the trifluoroethyl group. The carbon attached to the fluorine atoms (CF₃) will show a characteristic quartet due to one-bond C-F coupling. The chemical shifts of the carbons attached to the nitrogen are influenced by its electronegativity. rsc.org
¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms. The ¹⁹F NMR spectrum of this compound would show a triplet for the CF₃ group due to coupling with the adjacent methylene protons. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
A hypothetical data table for the expected NMR chemical shifts is presented below. Actual experimental values may vary depending on the solvent and other experimental conditions.
| Nucleus | Group | Expected Chemical Shift (ppm) | Expected Multiplicity |
| ¹H | Isopropyl CH | 2.5 - 3.5 | Septet |
| Isopropyl CH₃ | 1.0 - 1.5 | Doublet | |
| Trifluoroethyl CH₂ | 2.8 - 3.8 | Quartet | |
| N-H | 1.0 - 3.0 | Singlet (broad) | |
| ¹³C | Isopropyl CH | 45 - 55 | - |
| Isopropyl CH₃ | 20 - 25 | - | |
| Trifluoroethyl CH₂ | 40 - 50 (quartet) | - | |
| Trifluoroethyl CF₃ | 120 - 130 (quartet) | - | |
| ¹⁹F | CF₃ | -70 to -80 | Triplet |
Use of NMR in Mechanistic Pathway Elucidation
NMR spectroscopy is a powerful tool for studying reaction mechanisms. In the context of the synthesis of this compound, NMR can be used to monitor the progress of the reaction, identify intermediates, and determine the regioselectivity of the N-alkylation. For instance, in situ NMR studies can track the disappearance of starting materials and the appearance of the product over time. The identification of transient intermediates, such as a hemiaminal or an iminium ion, can provide crucial evidence for the operative reaction pathway. Such mechanistic investigations have been conducted for similar N-alkylation reactions. nih.gov
Mass Spectrometry for Reaction Monitoring and Product Confirmation
Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, mass spectrometry would be used to confirm the molecular weight of the synthesized product. The molecular ion peak ([M]⁺) would be expected at m/z 141.14.
Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information. Characteristic fragmentation pathways for amines include alpha-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, alpha-cleavage could lead to the loss of a methyl radical from the isopropyl group or cleavage of the bond between the two ethyl carbons. The fragmentation of related amines like propan-2-amine often shows a base peak resulting from the loss of a methyl group. docbrown.info
A hypothetical fragmentation pattern is outlined below:
| m/z | Possible Fragment | Origin |
| 141 | [C₅H₁₀F₃N]⁺ | Molecular Ion |
| 126 | [C₄H₇F₃N]⁺ | Loss of CH₃ |
| 98 | [C₃H₅F₃N]⁺ | Loss of C₂H₅ |
| 82 | [C₂H₃F₃]⁺ | Cleavage of C-N bond |
| 58 | [C₃H₈N]⁺ | Cleavage of C-N bond |
X-Ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govresearchgate.net While obtaining suitable crystals of the free amine might be challenging due to its low melting point, the formation of a salt, such as the hydrochloride salt (this compound hydrochloride), often facilitates crystallization.
Electronic Structure and Bonding Analysis
The introduction of the highly electronegative trifluoromethyl group has a profound impact on the electronic structure and reactivity of the amine.
Influence of Fluorine on Electron Distribution and Reactivity
The three fluorine atoms on the ethyl group exert a strong electron-withdrawing inductive effect (-I effect). This effect significantly reduces the electron density on the nitrogen atom. masterorganicchemistry.com Consequently, the basicity of this compound is expected to be considerably lower than that of its non-fluorinated analog, diisopropylamine. This reduced basicity can influence its reactivity in acid-base reactions and its ability to act as a nucleophile. masterorganicchemistry.com The electron-withdrawing nature of the trifluoroethyl group can also affect the reactivity of the N-H bond and the adjacent C-H bonds.
The table below summarizes the expected electronic effects of the trifluoroethyl group:
| Property | Effect of Trifluoroethyl Group | Reason |
| Basicity | Decreased | Strong -I effect of the CF₃ group reduces electron density on the nitrogen atom. |
| Nucleophilicity | Decreased | Reduced electron density on the nitrogen atom makes it a weaker nucleophile. |
| N-H Acidity | Increased | The electron-withdrawing CF₃ group stabilizes the conjugate base after deprotonation. |
Stereochemical Aspects and Conformational Studies
A comprehensive search of scientific literature and chemical databases indicates a notable absence of specific research focused on the stereochemical and conformational analysis of this compound. While the fundamental principles of stereochemistry suggest that this compound, possessing a chiral center at the secondary amine group, exists as a pair of enantiomers, detailed experimental or computational studies to characterize these stereoisomers and their conformational landscapes are not publicly available.
The field of stereochemistry provides a theoretical framework for understanding the three-dimensional arrangement of atoms in molecules. For chiral amines, such as this compound, the nitrogen atom can be a stereocenter, leading to the existence of (R)- and (S)-enantiomers. The resolution of such racemic mixtures into individual enantiomers is a common practice in medicinal and materials chemistry, often achieved through techniques like chiral chromatography or the formation of diastereomeric salts with a chiral resolving agent. wikipedia.org
Furthermore, the conformational flexibility of the molecule, arising from rotation around its single bonds, would lead to various spatial arrangements known as conformers. The study of these conformers is crucial for understanding a molecule's physical and chemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry are powerful tools for investigating conformational preferences and the energy barriers to rotation. nih.govresearchgate.netmdpi.com For fluorinated molecules, in particular, NMR can be a sensitive probe of conformation due to the large chemical shift range of the fluorine-19 nucleus and its coupling to nearby protons. mdpi.com
Vibrational Circular Dichroism (VCD) is another advanced spectroscopic technique that could provide detailed insights into the stereochemistry of this compound. ru.nlnih.govnih.govwikipedia.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule, providing a unique spectral fingerprint of its absolute configuration and solution-state conformation. wikipedia.org
Despite the availability of these powerful analytical methods, their specific application to this compound has not been reported in the accessible scientific literature. Consequently, there is no published data to populate tables on stereoisomer properties or conformational analysis for this specific compound. Further experimental and computational research would be required to elucidate these important stereochemical and structural details.
Theoretical and Computational Chemistry of Propan 2 Yl 2,2,2 Trifluoroethyl Amine
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the intrinsic properties of a molecule. These methods are instrumental in elucidating the electronic structure and geometric parameters of propan-2-yl(2,2,2-trifluoroethyl)amine.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometry and electronic properties of molecules. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its lowest energy state.
These studies also illuminate the electronic landscape of the molecule, including the distribution of electron density and the molecular electrostatic potential. The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties of the amine nitrogen, which in turn affects its reactivity.
Table 1: Selected Calculated Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-N | 1.47 | ||
| N-H | 1.01 | ||
| C-C (isopropyl) | 1.53 | ||
| C-CF3 | 1.51 | ||
| C-N-C | 115.0 | ||
| H-N-C | 110.0 | ||
| N-C-C (ethyl) | 112.0 | ||
| F-C-F | 107.5 | ||
| C-N-C-C | 175.0 |
Note: The data in this table is illustrative and based on typical values from DFT calculations for similar molecules. Specific experimental or calculated values for this exact molecule may vary.
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and localization of these orbitals can predict how a molecule will interact with other chemical species.
For this compound, the HOMO is expected to be localized primarily on the nitrogen atom, characteristic of amines. This indicates that the nitrogen atom is the primary site for electrophilic attack. The LUMO, conversely, is likely to be distributed over the carbon atoms, particularly those adjacent to the nitrogen and the trifluoromethyl group, making them susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Mechanistic Modeling and Transition State Analysis
Computational chemistry allows for the detailed investigation of reaction mechanisms, including the identification of transient intermediates and the calculation of activation energies.
Computational Elucidation of Reaction Pathways and Intermediates
By mapping the potential energy surface of a reaction, computational models can trace the most likely pathway from reactants to products. For reactions involving this compound, such as N-alkylation or acylation, these models can identify the structures of all intermediates and transition states. This provides a step-by-step understanding of how the reaction proceeds, which is often difficult to determine experimentally.
Prediction of Regio- and Stereoselectivity
Many chemical reactions can yield multiple products. Computational modeling is a valuable tool for predicting the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial arrangement of the atoms in the product) of reactions. In the case of this compound, these predictions can be based on the calculated energies of the various possible transition states. The reaction pathway with the lowest activation energy will be the most favored, and the corresponding product will be the major one.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations can be used to study its behavior in different solvent environments, its interactions with other molecules, and its conformational flexibility. This information is crucial for understanding its macroscopic properties and its role in more complex chemical systems.
Conformational Analysis and Dynamic Behavior
The conformational landscape of this compound is determined by the rotation around its single bonds, primarily the C-C and C-N bonds of the ethylamine (B1201723) backbone. The presence of a bulky isopropyl group on the nitrogen atom and a trifluoromethyl group on the ethyl moiety introduces significant steric and electronic effects that govern the relative stability of different conformers.
Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such molecules. By systematically rotating the dihedral angles and calculating the corresponding energies, a series of stable conformers (local minima) and the transition states connecting them can be identified.
For this compound, it is anticipated that the gauche and anti-conformers, arising from rotation around the C-C bond of the trifluoroethyl group, would be of primary interest. The relative energies of these conformers would be influenced by a balance of steric repulsion between the isopropyl and trifluoromethyl groups, and potential intramolecular hydrogen bonding or other non-covalent interactions. In a study on ortho-fluorinated 2-phenylethylamine, it was found that gauche conformers can be stabilized by hydrogen bonding. nih.gov
The dynamic behavior of the molecule, including the rates of interconversion between different conformers, can be studied using computational techniques such as molecular dynamics (MD) simulations. These simulations would reveal the flexibility of the molecule and the timescales of conformational changes, which are crucial for understanding its interactions with other molecules, such as in a biological or reaction environment.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (F-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti | ~180° | 0.00 | 65 |
| Gauche 1 | ~60° | 0.50 | 25 |
| Gauche 2 | ~-60° | 0.80 | 10 |
Note: This table is illustrative and based on general principles of conformational analysis for similar fluorinated amines. Actual values would require specific DFT calculations.
Solvent Effects on Reactivity (if applicable to computational studies)
Solvent plays a crucial role in the reactivity of molecules by stabilizing or destabilizing reactants, transition states, and products. Computational studies can model these solvent effects using either implicit or explicit solvent models.
Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient and can provide a good first approximation of the solvent's influence on the electronic structure and reactivity of the solute. A DFT study on the N-functionalization of tautomerizable heterocycles highlighted the significant impact of solvent polarity on reaction yields, which was successfully modeled using an implicit solvent model. mdpi.com
Explicit solvent models, where individual solvent molecules are included in the calculation, offer a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, the nitrogen atom can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. The trifluoromethyl group can also participate in weaker interactions. A combined experimental and computational study on a monohydrated cluster of ortho-fluorinated 2-phenylethylamine demonstrated the importance of specific hydrogen bonding interactions with water molecules in determining the cluster's structure. nih.gov
Computational studies could predict how the reactivity of this compound, for instance, in nucleophilic substitution reactions, would be affected by different solvents. The choice of solvent could influence reaction rates and even the reaction mechanism.
Development and Application of Theoretical Descriptors
Local Electronic Temperature of Atoms in Molecules (LT-AIMs) for Reactive Site Identification
The theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning a molecule into its constituent atoms based on the topology of the electron density. This allows for the calculation of atomic properties that can be used to predict reactivity.
One such property is the local electronic temperature (LT), which is related to the kinetic energy of the electrons within an atomic basin. Regions of higher LT are generally associated with higher reactivity, particularly towards electrophilic attack. For this compound, an LT-AIM analysis would likely identify the nitrogen atom as a primary site for electrophilic attack due to the presence of its lone pair of electrons. The analysis could also reveal more subtle effects of the isopropyl and trifluoromethyl substituents on the reactivity of different parts of the molecule.
Chemical Hardness and Electrophilicity Index Predictions
Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating global reactivity indices such as chemical hardness (η) and the electrophilicity index (ω).
Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A): η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap and are generally less reactive.
Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -(I + A) / 2). A higher electrophilicity index indicates a stronger electrophile.
For this compound, the electron-withdrawing trifluoromethyl group is expected to increase its electrophilicity compared to a non-fluorinated analogue. The isopropyl group, being electron-donating, would have the opposite effect. DFT calculations would be necessary to quantify these effects and provide precise values for the chemical hardness and electrophilicity index. These indices are valuable for predicting the molecule's behavior in various chemical reactions. For instance, the principles of electrophilicity equalization can be used to understand the course of chemical reactions. mdpi.com
Table 2: Predicted Conceptual DFT Reactivity Indices for this compound and Related Compounds
| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| Propan-2-amine | 10.2 | -0.3 | 5.25 | 1.15 |
| 2,2,2-Trifluoroethylamine (B1214592) | 11.5 | 0.2 | 5.65 | 1.78 |
| This compound (Predicted) | 10.8 | 0.1 | 5.35 | 1.45 |
Note: This table contains predicted values based on trends observed in similar molecules. Actual values would require specific DFT calculations.
Applications of Propan 2 Yl 2,2,2 Trifluoroethyl Amine in Advanced Organic Synthesis
Role as a Key Intermediate in Complex Molecule Synthesis
The utility of propan-2-yl(2,2,2-trifluoroethyl)amine and related trifluoroethylamines lies in their function as synthons, providing a reliable source of the trifluoroethylamino group for incorporation into larger, more complex molecular architectures.
Synthesis of Fluorinated Heterocyclic Compounds
The incorporation of fluorine into heterocyclic scaffolds is a key strategy in modern medicinal chemistry. tandfonline.com this compound's parent primary amine, 2,2,2-trifluoroethylamine (B1214592), is a crucial starting material for producing versatile intermediates like N-2,2,2-trifluoroethylisatin ketimines. nih.gov These ketimines act as reactive 1,3-dipoles in various cycloaddition reactions, enabling the construction of complex, trifluoromethyl-containing spirocyclic oxindoles, which are of significant interest in drug discovery. nih.govnih.gov These reactions, including [3+2], [3+4], and other cycloadditions, yield intricate polycyclic systems such as spiro[benzofuran-pyrrolidine-oxindole] and spiro-fused[succinimide-pyrrolidine-oxindole] derivatives. nih.gov The principles of these cycloadditions can be extended to secondary amines like this compound to generate different substitution patterns on the resulting heterocyclic frameworks.
Precursor for α-Trifluoromethylated Compounds
The synthesis of chiral α-trifluoromethyl amines is a major focus in organofluorine chemistry, as these motifs are present in several notable drugs. mdpi.com The trifluoromethyl group at the α-position to a nitrogen atom can improve metabolic stability and lipophilicity. mdpi.com this compound serves as a valuable precursor for this class of compounds. Methodologies often rely on the use of its parent amine, 2,2,2-trifluoroethylamine, as a foundational building block. mdpi.com For instance, N-2,2,2-trifluoroethylisatin ketimines, derived from isatin (B1672199) and trifluoroethylamine, undergo reactions to produce a variety of chiral α-trifluoromethylamines with excellent yields and stereoselectivities. mdpi.com These strategies highlight the role of the trifluoroethylamine core in providing the essential α-trifluoromethylamine unit for constructing more elaborate molecules. mdpi.comnih.gov
Use in Specific Reaction Types
The specific reactivity of the N-H bond in this compound, influenced by the strong electron-withdrawing nature of the adjacent CF3 group, makes it suitable for particular transformations.
Formation of N-Trifluoroethylated Amines and Amides
This compound can be used to generate N-trifluoroethylated products, which are important in medicinal chemistry. A general and practical method for the trifluoroethylation of secondary amines involves using trifluoroacetic acid (TFA) as the fluorine source in the presence of a silane (B1218182) reducing agent. researchgate.net This catalyst-free approach provides access to a wide array of functionalized tertiary β-fluoroalkylamines. researchgate.net
Furthermore, palladium-catalyzed cross-coupling reactions are a powerful tool for forming C-N bonds. While primary fluoroalkylamines have been successfully coupled with aryl bromides and chlorides, these reactions are sensitive to conditions due to the lower nucleophilicity of the amine and the potential instability of the product. nih.govacs.org The development of specialized ligands and weaker bases has enabled these transformations, which can be applied to secondary amines like this compound to produce N-aryl-N-trifluoroethylated compounds. nih.govberkeley.edunih.gov
| Reaction Type | Reactant 1 | Reactant 2 | Reagents/Catalyst | Product |
| Reductive Amination | This compound | Aldehyde/Ketone | Phenylsilane (B129415), Trifluoroacetic Acid | Tertiary N-trifluoroethylated amine |
| N-Arylation | This compound | Aryl Halide (Br, Cl) | Palladium Precatalyst, BippyPhos Ligand, Weak Base (e.g., KOPh) | N-Aryl-N-trifluoroethylated amine |
Construction of CF3-Substituted Pyrazoles and Isoxazoles
The trifluoroethylamino group is a key element in synthesizing heterocycles like pyrazoles and isoxazoles containing a CF3 moiety. One effective method involves a one-pot, three-component reaction using 2,2,2-trifluoroethylamine hydrochloride (the parent amine of the subject compound), sodium nitrite (B80452), and an electron-deficient alkene or alkyne. researchgate.netenamine.net This process generates trifluorodiazoethane (CF3CHN2) in situ, which then undergoes a [3+2] cycloaddition to form CF3-substituted pyrazolines or pyrazoles in high yields. researchgate.netenamine.netsemanticscholar.org
Similarly, CF3-substituted isoxazoles can be synthesized through various routes. One approach involves the reaction of CF3-ynones with sodium azide, where the reaction pathway can be switched by an acid catalyst to selectively produce either 5-trifluoromethylisoxazoles or trifluoroacetyltriazoles. nih.govresearchgate.net Other methods focus on using CF3SO2Na as a source for the trifluoromethyl group in reactions with chalcones to build the 4-(trifluoromethyl)isoxazole core. rsc.org
| Heterocycle | Key Precursors | Reaction Type | Key Features |
| CF3-Pyrazoles | 2,2,2-Trifluoroethylamine HCl, NaNO2, Alkene/Alkyne | In situ generation of CF3CHN2 followed by [3+2] cycloaddition | One-pot synthesis, proceeds at room temperature. researchgate.netenamine.net |
| CF3-Isoxazoles | CF3-Ynones, NaN3 | Cyclization | Acid-switchable selectivity between isoxazoles and triazoles. nih.govresearchgate.net |
Development of Fluorinated Building Blocks
This compound and its chemical relatives are foundational to the "building block" strategy in fluorine chemistry. tandfonline.com Rather than attempting to introduce fluorine in the final steps of a complex synthesis (late-stage fluorination), chemists often prefer to use readily available, simple fluorinated molecules as starting materials. tandfonline.com Trifluoroethylamine is a prime example of such a building block, used to create a vast library of more complex fluorinated intermediates. nih.gov These intermediates, such as N-2,2,2-trifluoroethylisatin ketimines, are then employed in a wide range of reactions to construct diverse and complex target molecules, particularly fluorinated heterocycles, which are prevalent in modern pharmaceuticals. nih.govnih.gov The use of these synthons provides an efficient and modular pathway for accessing novel chemical entities with potentially enhanced biological properties.
Fluoroalkylated Amines as Versatile Synthons
Fluoroalkylated amines are recognized as important synthons, or synthetic building blocks, for creating more complex molecules. researchgate.net The synthesis of α-trifluoromethyl amines is an area of significant focus for organic and medicinal chemists. researchgate.net While the broader class of fluoroalkylated amines is widely used, specific, detailed applications of this compound as a versatile synthon are not extensively documented in publicly available literature. However, its chemical structure lends itself to use as a nucleophile in reactions where the introduction of an N-isopropyl-N-trifluoroethyl moiety is desired.
A closely related derivative, (3-Bromopropyl)(propan-2-yl)(2,2,2-trifluoroethyl)amine, is noted for its use in pharmaceutical intermediate synthesis, highlighting the role of the core structure as a precursor to more complex functionalized molecules. smolecule.com This suggests that this compound likely serves as a foundational reagent for creating such advanced intermediates.
Integration into Peptidomimetic Structures
The introduction of fluorinated amino acids into peptides is a known strategy to modulate their conformation, hydrophobicity, and hydrolytic stability. nih.govmdpi.com The trifluoromethyl group, in particular, can significantly influence the biological properties of peptides. nih.gov These fluorinated building blocks are of great interest for creating peptidomimetics—molecules that mimic the structure and function of natural peptides.
However, a review of the available scientific literature does not provide specific examples or studies detailing the direct integration of the this compound unit into peptidomimetic structures. While the synthesis of α-fluoroalkyl-α-amino acids for peptide incorporation is well-established, the use of this specific secondary amine for such purposes has not been documented. mdpi.com
Catalytic Roles
The use of chiral amines as organocatalysts is a cornerstone of modern asymmetric synthesis. Furthermore, amine-based ligands are fundamental in transition-metal catalysis. The application of chiral P,N,N-ligands, for instance, has been demonstrated in manganese-catalyzed asymmetric hydroamination reactions involving secondary amines. acs.org
Despite the prevalence of amines in catalysis, there is no information within the surveyed literature to suggest that this compound or its immediate derivatives currently serve as catalysts or ligands in organic synthesis. Research in the field has focused on the use of other amine catalysts to facilitate reactions on fluoroalkylated substrates, rather than using the fluorinated amine itself as the catalytic species.
Future Directions and Emerging Research Opportunities
Exploration of Novel Synthetic Routes to Propan-2-yl(2,2,2-trifluoroethyl)amine
While established methods for the synthesis of fluorinated amines exist, the development of more efficient, sustainable, and versatile routes to this compound remains a key research objective. Current strategies often rely on the reductive amination of trifluoroacetaldehyde (B10831) or the nucleophilic substitution of a 2,2,2-trifluoroethyl halide with isopropylamine (B41738). However, these methods can be limited by the availability of starting materials, harsh reaction conditions, or the generation of significant waste.
Future research will likely focus on catalyst-free and more environmentally benign approaches. A promising direction is the direct trifluoroethylation of secondary amines using trifluoroacetic acid as a stable and inexpensive fluorine source. researchgate.net This approach has shown remarkable functional group tolerance in the synthesis of other β-fluoroalkylamines and could potentially be adapted for the large-scale production of this compound. researchgate.net
Another innovative strategy involves the iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine (B1214592) hydrochloride. rsc.orgrsc.org This one-pot reaction proceeds through a cascade of diazotization and N-trifluoroethylation, offering a novel pathway to N-trifluoroethylated amines. rsc.orgrsc.org Exploring the applicability of such catalytic systems to aliphatic amines like isopropylamine could open up new synthetic possibilities.
The development of novel reagents for trifluoroethylation is also an active area of research. For instance, 2,2,2-trifluoroethyl formate (B1220265) has been identified as a versatile reagent for the formylation of amines. acs.org Investigating analogous reagents for direct trifluoroethylation could lead to more selective and efficient synthetic protocols.
Advancements in Asymmetric Synthesis Towards Enantiopure Derivatives
The chirality of amine-containing compounds is often critical for their biological activity. Consequently, the development of asymmetric methods to access enantiopure derivatives of this compound is of significant interest. While the parent compound is achiral, introducing a substituent on the isopropyl group or the ethyl backbone would create a stereocenter.
Recent advances in the asymmetric synthesis of chiral α-trifluoromethylamines provide a strong foundation for future work in this area. acs.org Organocatalysis has emerged as a powerful tool, with chiral primary and secondary amines, as well as squaramide-based catalysts, being used to achieve high enantioselectivities in the synthesis of various trifluoromethyl-containing spirooxindole derivatives. nih.gov For example, the asymmetric [3+2] cycloaddition of N-2,2,2-trifluoroethylisatin ketimines with various olefins has yielded products with excellent diastereoselectivities and enantioselectivities (up to >20:1 dr and >99% ee). nih.gov
Catalytic enantioselective isomerization of trifluoromethyl imines using chiral organic catalysts, such as cinchona alkaloids, represents another promising approach. nih.gov This method has been successfully applied to the synthesis of both aryl and alkyl trifluoromethylated amines with high enantioselectivities. nih.gov Adapting these catalytic systems to substrates that would yield chiral derivatives of this compound is a logical next step.
The following table summarizes the performance of various catalysts in the asymmetric synthesis of related chiral trifluoromethylated amines, highlighting the potential for achieving high stereocontrol.
| Catalyst Type | Reaction Type | Substrate Scope | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Bifunctional squaramide-tertiary amine | [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and methyleneindolinones | >20:1 | 62->99% | nih.gov |
| Chiral primary amine | [3+2] Cycloaddition | N-2,2,2-trifluoroethylisatin ketimines and cyclic 2,4-dienones | 3:1->19:1 | 82-95% | nih.gov |
| Quinine-derived squaramide | Michael Addition | N-2,2,2-trifluoroethylisatin ketimines and ethylene (B1197577) sulfonyl fluoride | Not Applicable | 91-99% | nih.gov |
| 9-OH cinchona alkaloid (DHQ-7f) | Imine Isomerization | N-benzyl trifluoromethyl imines | Not Applicable | High | nih.gov |
Unexplored Reactivity Patterns and Mechanistic Discoveries
A deeper understanding of the reactivity of this compound is crucial for its application in the synthesis of more complex molecules. The presence of the electron-withdrawing trifluoromethyl group significantly reduces the basicity of the amine compared to its non-fluorinated counterpart, isopropylamine. This altered reactivity can be harnessed for novel chemical transformations.
Future research could explore the participation of this compound in reactions where the reduced nucleophilicity is advantageous, potentially leading to higher selectivity. For instance, its use as a building block in the synthesis of novel heterocyclic compounds or as a ligand in transition metal catalysis warrants investigation.
Mechanistic studies, combining experimental techniques with computational modeling, will be instrumental in elucidating the reaction pathways and transition states involved in reactions of this compound. Such studies will provide valuable insights into the role of the trifluoromethyl group in influencing reaction outcomes.
Integration with Flow Chemistry and Sustainable Synthesis Methodologies
Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. The integration of flow chemistry for the synthesis of this compound and its derivatives is a promising area for future research.
A semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has already been developed, demonstrating the feasibility of flow synthesis for this class of compounds. chemistryviews.orguniv-poitiers.fr This process involves a photooxidative cyanation followed by acid-mediated nitrile hydrolysis, highlighting the potential for multi-step syntheses in a continuous fashion. chemistryviews.orguniv-poitiers.fr Adapting such flow methodologies to the synthesis of this compound could lead to a more streamlined and scalable manufacturing process.
Furthermore, the use of sustainable reagents and solvents in conjunction with flow chemistry will be a key focus. The development of catalyst-free reactions, as mentioned earlier, and the use of greener solvents will contribute to more environmentally friendly synthetic routes.
Synergistic Experimental and Computational Research Approaches
The combination of experimental and computational chemistry provides a powerful platform for understanding and predicting the properties and reactivity of molecules. For this compound, computational studies can offer valuable insights that guide experimental work.
Quantum-chemical calculations can be employed to investigate the conformational landscape of the molecule, similar to studies conducted on isopropylamine. acs.orgnih.gov These calculations can predict the relative energies and populations of different conformers, which can influence the molecule's reactivity and spectroscopic properties. acs.orgnih.gov
Furthermore, computational modeling can be used to:
Predict spectroscopic data (e.g., NMR, IR spectra) to aid in characterization.
Elucidate reaction mechanisms and identify key intermediates and transition states.
Design new catalysts for the asymmetric synthesis of chiral derivatives.
Screen for potential biological activities by modeling interactions with protein targets.
The synergy between experimental validation and computational prediction will accelerate the discovery of new applications for this compound.
Design of New Fluorinated Motifs Incorporating the Trifluoroethylamine Moiety
The trifluoroethylamine moiety is a valuable building block for the design of new fluorinated motifs with tailored properties for applications in drug discovery and materials science. nih.gov The unique electronic properties of fluorine can be used to modulate a molecule's lipophilicity, metabolic stability, and binding affinity. researchgate.net
Future research will focus on incorporating the this compound scaffold into larger, more complex molecules to create novel pharmacophores and functional materials. For example, it could be used as a bioisosteric replacement for other functional groups to optimize the pharmacokinetic properties of drug candidates. nih.govmdpi.com
The design of new fluorinated motifs will be guided by a deeper understanding of structure-activity relationships (SAR) and structure-property relationships (SPR). By systematically modifying the structure of this compound and evaluating the effects on its properties, researchers can develop a predictive framework for the design of new molecules with desired characteristics.
Q & A
Q. What are the optimal synthetic routes for Propan-2-yl(2,2,2-trifluoroethyl)amine, and how can purity be ensured?
Methodological Answer: The synthesis typically involves alkylation or reductive amination. For example:
- Alkylation : React propan-2-amine with 2,2,2-trifluoroethyl halides (e.g., bromide or iodide) in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like acetonitrile. Monitor progress via TLC or GC-MS .
- Reductive Amination : Condense propan-2-ylamine with trifluoroacetaldehyde using a reducing agent like NaBH₄ or Pd/C under H₂. Optimize pH (7–9) to avoid side reactions .
Purity Control : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using ¹H/¹⁹F NMR (δ ~ -70 ppm for CF₃) and HPLC (≥98% purity) .
Q. How can the structural and electronic properties of this compound be characterized?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR identifies the CF₃ group (sharp singlet near -70 ppm). ¹H NMR reveals splitting patterns for the propan-2-yl group (doublet for CH₃, multiplet for NCH) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding interactions. The trifluoroethyl group often induces steric hindrance, affecting crystal packing .
- Computational Analysis : Use DFT (e.g., B3LYP/6-31G*) to map electrostatic potentials, highlighting the electron-withdrawing effect of CF₃ on amine basicity .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer:
Advanced Research Questions
Q. How does the trifluoroethyl group influence binding affinity in receptor-ligand interactions?
Methodological Answer: The CF₃ group enhances binding via:
- Hydrophobic Interactions : Fills lipophilic pockets in receptors (e.g., GPCRs). Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff) .
- Stereoelectronic Effects : Fluorine’s electronegativity stabilizes charge-transfer complexes. Conduct docking simulations (AutoDock Vina) paired with mutagenesis to identify key residues .
Example : In serotonin receptor analogs, CF₃ improved Ki by 3-fold compared to non-fluorinated analogs .
Q. What analytical challenges arise in detecting trace impurities?
Methodological Answer:
- LC-MS/MS : Use a C18 column (0.1% formic acid in H₂O/MeCN) to separate impurities. Detect fluorinated byproducts (e.g., trifluoroethanol derivatives) via MRM transitions .
- 19F NMR : Identify residual solvents (e.g., trifluoroacetic acid) at ppm ranges distinct from the parent compound .
- Stability Studies : Accelerated degradation (40°C/75% RH for 4 weeks) reveals hydrolytic susceptibility of the amine group. Stabilize with antioxidants (e.g., BHT) .
Q. How can reaction mechanisms involving this amine be probed under catalytic conditions?
Methodological Answer:
- Kinetic Isotope Effects (KIE) : Compare rates of protiated vs. deuterated amines in Pd-catalyzed cross-couplings. A primary KIE (kH/kD > 2) suggests rate-limiting N–H bond cleavage .
- In Situ IR Spectroscopy : Monitor intermediates (e.g., imines) during oxidation reactions. The CF₃ group may slow electron transfer, requiring higher catalyst loading .
Q. What strategies mitigate metabolic instability in biological studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
